molecular formula C12H20NO3P B14720177 Phosphoramidic acid, 2,5-xylyl-, diethyl ester (8CI) CAS No. 22846-97-5

Phosphoramidic acid, 2,5-xylyl-, diethyl ester (8CI)

Katalognummer: B14720177
CAS-Nummer: 22846-97-5
Molekulargewicht: 257.27 g/mol
InChI-Schlüssel: ODAYIJXUKBMRIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphoramidic acid, 2,5-xylyl-, diethyl ester (8CI) is a chemical compound with the molecular formula C12H20NO3P. It is a derivative of phosphoramidic acid, where the hydrogen atoms are replaced by 2,5-xylyl and diethyl ester groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phosphoramidic acid, 2,5-xylyl-, diethyl ester typically involves the reaction of phosphoramidic acid with 2,5-xylyl chloride and diethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of phosphoramidic acid, 2,5-xylyl-, diethyl ester involves large-scale chemical reactors and automated processes to ensure consistent quality and efficiency. The raw materials are carefully measured and mixed in precise proportions, and the reaction is monitored using advanced analytical techniques to ensure the desired product is obtained. The final product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Phosphoramidic acid, 2,5-xylyl-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphoric acid derivatives, alcohols, and substituted phosphoramidic acid esters, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Phosphoramidic acid, 2,5-xylyl-, diethyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of phosphoramidic acid, 2,5-xylyl-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Phosphoramidic acid, 2,5-xylyl-, diethyl ester can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

22846-97-5

Molekularformel

C12H20NO3P

Molekulargewicht

257.27 g/mol

IUPAC-Name

N-diethoxyphosphoryl-2,5-dimethylaniline

InChI

InChI=1S/C12H20NO3P/c1-5-15-17(14,16-6-2)13-12-9-10(3)7-8-11(12)4/h7-9H,5-6H2,1-4H3,(H,13,14)

InChI-Schlüssel

ODAYIJXUKBMRIZ-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(NC1=C(C=CC(=C1)C)C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.